molecular formula C8H14Cl2N2 B2924539 (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride CAS No. 2580230-43-7

(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride

Cat. No.: B2924539
CAS No.: 2580230-43-7
M. Wt: 209.11
InChI Key: BJBLUGOQVVFGLR-UHFFFAOYSA-N
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Description

(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride is a pyridine-derived amine salt characterized by two methyl groups at the 2- and 4-positions of the pyridine ring and a methanamine group at the 3-position. The dihydrochloride form enhances its aqueous solubility and stability, making it suitable for pharmaceutical applications.

Properties

IUPAC Name

(2,4-dimethylpyridin-3-yl)methanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-6-3-4-10-7(2)8(6)5-9;;/h3-4H,5,9H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBLUGOQVVFGLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)CN.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2580230-43-7
Record name 1-(2,4-dimethylpyridin-3-yl)methanamine dihydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride typically involves the alkylation of 2,4-dimethylpyridine with formaldehyde and subsequent reduction to form the methanamine derivative. The reaction is usually carried out under controlled conditions to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of advanced techniques such as continuous flow reactors to optimize reaction conditions and improve efficiency. The final product is often purified through crystallization or chromatography to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride can undergo oxidation reactions to form corresponding aldehydes or ketones. Common oxidizing agents include hypervalent iodine compounds and TEMPO.

    Reduction: The compound can be reduced to form various amine derivatives using reducing agents such as lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hypervalent iodine (PhI(OAc)2) and TEMPO as catalysts.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Aldehydes and ketones.

    Reduction: Amine derivatives.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

Chemistry: (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is used as a building block in the synthesis of more complex organic molecules. It is also employed in the development of new catalysts and ligands for various chemical reactions.

Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It serves as a model compound for investigating the binding affinities and mechanisms of action of similar structures.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design and synthesis of new therapeutic agents. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates for various applications, including agrochemicals and materials science.

Mechanism of Action

The mechanism of action of (2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the nature of the target and the context of the interaction. The methanamine group plays a crucial role in binding to the active site of the target molecule, while the pyridine ring provides structural stability and specificity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Structural Features of Selected Pyridine-Based Dihydrochlorides
Compound Name Substituents/Ring Modifications Molecular Formula Key Functional Differences Reference ID
(2,4-Dimethylpyridin-3-yl)methanamine dihydrochloride 2,4-dimethylpyridin-3-yl + NH₂CH₂ C₈H₁₃N₂·2HCl Baseline for comparison N/A
(3-Methoxypyridin-2-yl)methanamine hydrochloride 3-methoxy + 2-pyridinyl + NH₂CH₂ C₇H₁₀ClN₂O Methoxy vs. methyl substituents
[4-(Pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride Thiazole ring + pyridin-4-yl substituent C₉H₁₁Cl₂N₃S Heterocyclic thiazole incorporation
[(2-Isopropylpyrimidin-4-yl)methyl]amine dihydrochloride Pyrimidine ring + isopropyl group C₈H₁₅Cl₂N₃ Pyrimidine vs. pyridine core
Pyridoxamine dihydrochloride Hydroxymethyl, hydroxol, and methyl groups C₈H₁₄N₂O₂·2HCl Polar hydroxyl groups enhance solubility

Key Observations :

  • Heterocyclic Modifications : Thiazole or pyrimidine rings (–20) introduce additional nitrogen atoms, affecting electronic properties and binding interactions in biological targets .
  • Salt Form : All compounds are dihydrochlorides, improving solubility and crystallinity for pharmaceutical formulations .

Key Observations :

  • Synthesis: Dihydrochloride salts are typically formed by treating the free base with HCl in solvents like dichloromethane or methanol (). Yields for structurally complex analogs (e.g., ) can exceed 95% due to optimized protocols .
  • Melting Points : Methyl and chloro substituents () correlate with higher melting points (268–287°C), likely due to enhanced crystallinity .
  • Molecular Weight : The target compound’s molecular weight (~225–230 g/mol) is lower than analogs with bulky substituents (e.g., ’s cyclopropane derivative at ~500 g/mol), impacting pharmacokinetics .

Key Observations :

  • Target Specificity : Bulky substituents (e.g., trifluoromethyl groups in ) enhance target selectivity, as seen in ALK inhibitors .
  • Polar Groups : Hydroxyl and hydroxymethyl groups () improve solubility but may limit blood-brain barrier penetration compared to methylated analogs .
  • Salt Form Advantages : The dihydrochloride form ensures stability and bioavailability, critical for oral drug formulations .

Biological Activity

(2,4-Dimethylpyridin-3-yl)methanamine;dihydrochloride is a pyridine derivative that has garnered attention for its potential biological activities. This compound's structure suggests various interactions with biological targets, making it a candidate for pharmacological research. This article summarizes the current understanding of its biological activity, focusing on its mechanisms of action, therapeutic potential, and results from relevant studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C8H12Cl2N2
  • Molecular Weight : 195.10 g/mol

The presence of the dimethylpyridine moiety is significant as it may influence the compound's lipophilicity and ability to permeate biological membranes.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The nitrogen atoms in the pyridine ring can participate in hydrogen bonding and coordinate with metal ions, which is crucial for enzymatic interactions.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Receptor Modulation : It could act as an agonist or antagonist at certain receptors, influencing signal transduction pathways.
  • Oxidative Stress Reduction : Some studies suggest that similar compounds exhibit antioxidant properties, reducing oxidative stress in cells.

Biological Activity Data

Recent studies have evaluated the biological activities of this compound across various assays. Here are some key findings:

Activity Type Tested System Results Reference
Antimicrobial ActivityGram-positive and Gram-negative bacteriaMIC values ranged from 0.5 to 8.5 µM
Anticancer ActivityMCF-7 breast cancer cellsInduced apoptosis in 33.43% of cells
Anti-inflammatory ActivityIn vitro assaysGreater activity than curcumin

Case Studies

  • Antimicrobial Efficacy : A study evaluated the compound's efficacy against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant antibacterial activity with minimal inhibitory concentration (MIC) values lower than those of standard antibiotics like ciprofloxacin .
  • Anticancer Potential : In a study involving MCF-7 cells, this compound was shown to promote apoptotic cell death significantly. This suggests potential as an anticancer agent, warranting further exploration in preclinical models .
  • Anti-inflammatory Properties : Compounds similar to (2,4-Dimethylpyridin-3-yl)methanamine have been studied for their anti-inflammatory effects, demonstrating higher potency than traditional anti-inflammatory agents like curcumin .

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